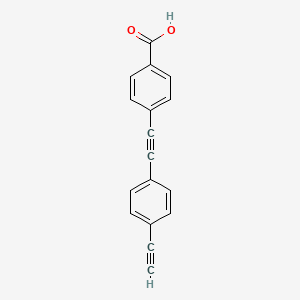

4-((4-Ethynylphenyl)ethynyl)benzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-[2-(4-ethynylphenyl)ethynyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10O2/c1-2-13-3-5-14(6-4-13)7-8-15-9-11-16(12-10-15)17(18)19/h1,3-6,9-12H,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGDGMIRIOMACJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=C(C=C1)C#CC2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60743305 | |

| Record name | 4-[(4-Ethynylphenyl)ethynyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60743305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

866825-55-0 | |

| Record name | 4-[(4-Ethynylphenyl)ethynyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60743305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-((4-Ethynylphenyl)ethynyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Significance of a Rigid Molecular Scaffold

In the landscape of modern drug discovery and materials science, the precise arrangement of molecular components is paramount. Molecules with rigid, well-defined architectures often exhibit unique and highly desirable properties. 4-((4-Ethynylphenyl)ethynyl)benzoic acid, a member of the oligo(p-phenyleneethynylene) (OPE) family, epitomizes this principle. Its linear, conjugated structure provides a robust scaffold for the construction of molecular wires, advanced polymers, and pharmacologically active agents. This guide, intended for the experienced researcher, provides a comprehensive overview of the synthetic strategy, mechanistic underpinnings, and practical execution of the synthesis of this versatile molecule.

I. Strategic Overview: A Convergent Synthetic Approach

The synthesis of this compound is most effectively achieved through a convergent approach centered around the powerful Sonogashira cross-coupling reaction. This strategy involves the preparation of two key building blocks, which are then coupled in the final step. The overall synthetic pathway can be visualized as follows:

Figure 2: Simplified mechanism of the Sonogashira cross-coupling reaction.

The palladium(0) catalyst undergoes oxidative addition with the aryl halide (R¹-X). Simultaneously, the copper(I) salt reacts with the terminal alkyne (R²-C≡CH) in the presence of a base to form a copper acetylide intermediate. This intermediate then undergoes transmetalation with the palladium(II) complex. Finally, reductive elimination from the palladium(II) complex yields the desired coupled product and regenerates the palladium(0) catalyst. The choice of palladium and copper catalysts, ligands, base, and solvent is critical for the success of the reaction.

III. Experimental Protocols

A. Synthesis of Methyl 4-ethynylbenzoate (Precursor 1)

The synthesis of this key precursor can be achieved in three steps starting from 4-iodobenzoic acid.

1. Esterification of 4-Iodobenzoic Acid

-

Rationale: Protection of the carboxylic acid as a methyl ester prevents side reactions in the subsequent Sonogashira coupling.

-

Procedure: To a solution of 4-iodobenzoic acid (1.0 eq) in methanol, add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C. The reaction mixture is then refluxed for 4-6 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated to give methyl 4-iodobenzoate.

2. Sonogashira Coupling with (Trimethylsilyl)acetylene

-

Rationale: Introduction of the ethynyl group in a protected form prevents self-coupling reactions.

-

Procedure: To a solution of methyl 4-iodobenzoate (1.0 eq) in a mixture of triethylamine and THF, add bis(triphenylphosphine)palladium(II) dichloride (0.02 eq) and copper(I) iodide (0.04 eq). The mixture is degassed and purged with an inert gas. (Trimethylsilyl)acetylene (1.2 eq) is then added, and the reaction is stirred at room temperature for 12-16 hours. The solvent is removed, and the residue is purified by column chromatography.

3. Desilylation

-

Rationale: Removal of the trimethylsilyl protecting group to generate the terminal alkyne. [1][2]* Procedure: The silyl-protected compound is dissolved in a mixture of methanol and THF. Potassium carbonate (1.5 eq) is added, and the mixture is stirred at room temperature for 2-4 hours. [1]The solvent is evaporated, and the residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried, and concentrated to yield methyl 4-ethynylbenzoate. [2] B. Synthesis of 1-Ethynyl-4-iodobenzene (Precursor 2)

-

Rationale: A monosubstituted product is desired from a symmetrical starting material. This is achieved by carefully controlling the stoichiometry.

-

Procedure: To a solution of 1,4-diiodobenzene (1.0 eq) in triethylamine, bis(triphenylphosphine)palladium(II) dichloride (0.02 eq) and copper(I) iodide (0.04 eq) are added. The mixture is degassed, and a solution of ethynyltrimethylsilane (0.95 eq) in triethylamine is added dropwise over several hours at room temperature. After stirring overnight, the reaction is quenched, and the product is purified by column chromatography. The resulting 1-iodo-4-((trimethylsilyl)ethynyl)benzene is then desilylated using potassium carbonate in methanol as described previously to yield 1-ethynyl-4-iodobenzene.

C. Final Synthesis of this compound

1. Sonogashira Coupling of Precursors

-

Rationale: The final carbon-carbon bond formation to assemble the target molecule.

-

Procedure: In a degassed mixture of triethylamine and THF, dissolve methyl 4-ethynylbenzoate (1.0 eq) and 1-ethynyl-4-iodobenzene (1.05 eq). Add bis(triphenylphosphine)palladium(II) dichloride (0.03 eq) and copper(I) iodide (0.05 eq). The reaction is stirred at 40-50 °C for 24 hours under an inert atmosphere. The reaction mixture is then cooled, filtered, and the solvent is removed under reduced pressure. The crude product, methyl 4-((4-ethynylphenyl)ethynyl)benzoate, is purified by column chromatography.

2. Hydrolysis of the Methyl Ester

-

Rationale: Deprotection of the carboxylic acid to yield the final product.

-

Procedure: The purified methyl ester is dissolved in a mixture of THF and methanol. An aqueous solution of lithium hydroxide (or sodium hydroxide) is added, and the mixture is stirred at room temperature until the reaction is complete (monitored by TLC). The organic solvents are removed, and the aqueous solution is acidified with dilute HCl. The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to afford this compound.

IV. Purification and Characterization

Purification:

The final product is typically a solid that is sparingly soluble in common organic solvents. Recrystallization from a suitable solvent system, such as a mixture of DMF and water or ethanol, can be employed for purification. If further purification is required, column chromatography on silica gel with a solvent gradient may be necessary.

Characterization:

The structure and purity of this compound are confirmed by standard spectroscopic methods.

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons will appear as doublets in the range of 7.5-8.2 ppm. The carboxylic acid proton will be a broad singlet at a downfield chemical shift (>12 ppm), which may be exchangeable with D₂O. |

| ¹³C NMR | Aromatic carbons will resonate in the 120-135 ppm region. The alkyne carbons will appear in the 85-95 ppm range. The carbonyl carbon of the carboxylic acid will be observed around 167-170 ppm. |

| FT-IR | A characteristic C≡C stretch will be observed around 2200 cm⁻¹. A broad O-H stretch for the carboxylic acid will be present in the 2500-3300 cm⁻¹ region, and a C=O stretch will appear around 1700 cm⁻¹. |

| Mass Spec | The molecular ion peak corresponding to the calculated mass of C₁₇H₁₀O₂ should be observed. |

V. Applications and Future Directions

The rigid, conjugated framework of this compound makes it a valuable building block in several areas of research.

-

Molecular Electronics: As a "molecular wire," it can be incorporated into electronic devices at the nanoscale. [3]* Materials Science: It serves as a monomer for the synthesis of advanced conjugated polymers with interesting optical and electronic properties. [3]These polymers have potential applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

-

Drug Development: The rigid scaffold can be used to position pharmacophores in a specific orientation for optimal interaction with biological targets. The carboxylic acid group provides a handle for further functionalization or for improving aqueous solubility.

The continued exploration of the Sonogashira coupling with increasingly complex substrates will undoubtedly expand the utility of molecules like this compound, paving the way for new discoveries in medicine and materials science.

References

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Synthesis and Applications of 4-Ethynylbenzoic Acid: A Key Organic Chemistry Intermediate. Retrieved from [Link]

-

FAQ. (n.d.). What are the synthesis and applications of 4-ethynyl-benzoic acid methyl ester? Retrieved from [Link]

-

Dalton Transactions. (n.d.). Evidence for heterogeneous Sonogashira coupling of phenylacetylene and iodobenzene catalyzed by well defined rhodium nanoparticles. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Preparation of 4-acetoxybenzoic acid. Retrieved from [Link]

-

MDPI. (n.d.). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure S8. 13 C NMR spectrum of compound 4-[4-(octyloxyphenylethynyl)]benzoic acid ( 4 ) (DMSO. Retrieved from [Link]

-

SpectraBase. (n.d.). Benzoic acid, 4-chloro-, 4-acetylphenyl ester. Retrieved from [Link]

-

ACS Publications. (n.d.). Synthesis and Characterization of Monodisperse Oligo(phenyleneethynylene)s. Retrieved from [Link]

-

ResearchGate. (n.d.). Sonogashira coupling involving axial 1‐ethynyl‐4‐iodobenzene SubPcs.... Retrieved from [Link]

-

ResearchGate. (2005). Synthesis and characterization of cross-conjugated oligo (phenylene enynylene) s. Retrieved from [Link]

-

The Royal Society of Chemistry. (2015). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d) in DMSO-d6 at 400. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Synthesis of Phenols from Benzoic Acids. Retrieved from [Link]

-

Journal of Basic Sciences. (2024). innovative synthesis of derivatives of 4-ethylbenzoic acid and 4-ethylcyclohexanecarboxylic a. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of an Insulated Oligo(phenylene ethynylene) Dimer Through Cyclodextrin-Based [c2]Daisy Chain Rotaxane. Retrieved from [Link]

-

Scielo. (2015). Synthesis of Fluorescent oligo(p-phenyleneethynylene) (OPE3) via Sonogashira Reactions. Retrieved from [Link]

-

Organic & Biomolecular Chemistry. (n.d.). Synthesis of an elongated linear oligo(phenylene ethynylene)-based building block for application in DNA-programmed assembly. Retrieved from [Link]

- Google Patents. (n.d.). Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives.

-

MDPI. (n.d.). Well-Defined Conjugated Macromolecules Based on Oligo(Arylene Ethynylene)s in Sensing. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Synthesis and Characterization of 4-((4-ethynylphenyl)ethynyl)benzoic acid

Abstract

4-((4-ethynylphenyl)ethynyl)benzoic acid is a rigid, linear bifunctional molecule that has garnered significant interest as a fundamental building block in materials science and supramolecular chemistry. Its defined length, linearity, and terminal functional groups—a carboxylic acid and an ethynyl group—make it an exemplary organic linker for the construction of advanced materials such as Metal-Organic Frameworks (MOFs), covalent organic frameworks (COFs), and functional polymers. This guide provides a comprehensive overview of a robust synthetic protocol for this compound via a palladium-catalyzed Sonogashira cross-coupling reaction and details the essential analytical techniques required for its complete structural and purity verification. The causality behind experimental choices and the interpretation of spectroscopic data are discussed to provide researchers and drug development professionals with a field-proven understanding of this important molecular scaffold.

Introduction and Significance

The rational design of functional materials at the molecular level requires a toolkit of well-defined, rigid organic linkers. This compound (EPEBA) stands out in this regard. Its structure, featuring two phenylethynyl units, provides a conjugated π-system and a precise, rigid geometry. The terminal carboxylic acid group offers a versatile anchor point for coordination to metal centers in MOFs or for covalent linkage into polymers and other macromolecules. The opposing terminal ethynyl group provides a reactive handle for further synthetic elaboration, such as "click" chemistry reactions or additional cross-coupling, enabling the construction of complex, multidimensional architectures. These structural attributes are crucial for applications in gas storage, catalysis, sensing, and the development of novel organic electronic materials.[1][2]

Synthesis via Sonogashira Cross-Coupling

The most efficient and widely adopted method for constructing the diarylalkyne backbone of EPEBA is the Sonogashira cross-coupling reaction.[3] This palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide. For EPEBA, a logical approach involves the coupling of 4-iodobenzoic acid with 1,4-diethynylbenzene.

Mechanistic Rationale

The Sonogashira reaction operates through two interconnected catalytic cycles: a palladium cycle and a copper(I) cycle.

-

Palladium Cycle: A Pd(0) species undergoes oxidative addition with the aryl halide (4-iodobenzoic acid).

-

Copper Cycle: Copper(I) iodide reacts with the terminal alkyne (1,4-diethynylbenzene) in the presence of a base (e.g., triethylamine) to form a copper(I) acetylide intermediate. This step is crucial as it activates the alkyne for the subsequent step.

-

Transmetalation: The copper acetylide transfers its organic group to the Pd(II) complex.

-

Reductive Elimination: The desired coupled product is eliminated from the palladium center, regenerating the active Pd(0) catalyst.

The choice of a mild base like triethylamine is critical; it serves to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction, driving the equilibrium forward.

Caption: Figure 1: Synthetic Pathway for EPEBA

Experimental Protocol: Synthesis of EPEBA

-

Materials: 4-Iodobenzoic acid, 1,4-diethynylbenzene, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], Copper(I) iodide (CuI), Triethylamine (TEA), Tetrahydrofuran (THF, anhydrous), N,N-Dimethylformamide (DMF, anhydrous).

-

Procedure:

-

To a dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-iodobenzoic acid (1.0 eq), Pd(PPh₃)₄ (0.02 eq), and CuI (0.04 eq).

-

Add a 3:1 mixture of anhydrous THF and TEA. Stir the mixture until all solids are dissolved.

-

In a separate flask, dissolve 1,4-diethynylbenzene (1.1 eq) in a minimal amount of anhydrous THF.

-

Add the solution of 1,4-diethynylbenzene dropwise to the reaction mixture over 30 minutes at room temperature.

-

Stir the reaction mixture at 60°C for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and remove the solvents under reduced pressure.

-

Dissolve the residue in a suitable solvent (e.g., ethyl acetate) and wash with a dilute HCl solution to remove the base, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

-

Purification and Physical Properties

The crude product often contains unreacted starting materials, homocoupled byproducts (from the di-alkyne), and catalyst residues. Purification is typically achieved by column chromatography on silica gel, followed by recrystallization from a solvent system like DMF/water or ethanol.

Table 1: Physical and Chemical Properties of EPEBA

| Property | Value |

| Molecular Formula | C₁₇H₁₀O₂ |

| Molecular Weight | 246.26 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | > 250 °C (decomposes) |

| Solubility | Soluble in DMF, DMSO; sparingly soluble in THF, acetone; insoluble in water. |

Structural and Spectroscopic Characterization

A multi-technique approach is essential for the unambiguous confirmation of the structure and purity of the synthesized EPEBA.

Caption: Figure 2: Workflow for Structural Verification

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise molecular structure.[4][5] A deuterated solvent such as DMSO-d₆ is typically used due to the compound's solubility and to observe the acidic proton.

-

¹H NMR Spectroscopy: The symmetry of the molecule simplifies the spectrum.

-

Carboxylic Acid Proton (-COOH): A broad singlet is expected far downfield, typically in the range of δ 12.0-13.5 ppm. Its broadness is due to hydrogen bonding and chemical exchange.

-

Aromatic Protons: Two pairs of doublets are expected. The protons on the benzoic acid ring adjacent to the carboxyl group will appear as a doublet around δ 8.0 ppm. The other set of protons on this ring will be a doublet around δ 7.7 ppm. The four protons on the central phenyl ring, due to symmetry, will appear as a singlet around δ 7.6 ppm.

-

Terminal Alkyne Proton (-C≡CH): A sharp singlet is expected around δ 4.3 ppm.

-

-

¹³C NMR Spectroscopy: This technique confirms the carbon framework.

-

Carbonyl Carbon (-COOH): The least shielded carbon, appearing around δ 167 ppm.

-

Aromatic Carbons: Multiple signals are expected in the δ 120-135 ppm region. The carbon atom attached to the carboxyl group (ipso-carbon) will be distinct.

-

Alkyne Carbons (-C≡C-): Four distinct signals are expected in the δ 88-95 ppm range. Internal alkyne carbons are typically less shielded than terminal ones.

-

Table 2: Predicted NMR Data for EPEBA in DMSO-d₆

| Type | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Carboxylic Acid | ~13.1 (s, 1H) | ~167.0 |

| Aromatic (Benzoic Acid) | ~8.0 (d, 2H), ~7.7 (d, 2H) | ~122-132 (multiple signals) |

| Aromatic (Central Ring) | ~7.6 (s, 4H) | ~123-132 (multiple signals) |

| Alkyne | ~4.3 (s, 1H) | ~88-95 (four signals) |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the key functional groups present in the molecule.[6][7]

-

O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is characteristic, spanning from ~3300 cm⁻¹ down to ~2500 cm⁻¹. This breadth is a hallmark of the hydrogen-bonded dimer structure of carboxylic acids in the solid state.

-

C-H Stretch (Aromatic & Alkyne): Aromatic C-H stretches appear as sharp peaks just above 3000 cm⁻¹ (e.g., 3030-3080 cm⁻¹). The terminal alkyne ≡C-H stretch is a sharp, strong peak typically found around 3300 cm⁻¹.

-

C≡C Stretch (Alkyne): The internal diarylalkyne C≡C stretch appears as a weak to medium band in the 2210-2230 cm⁻¹ region. The terminal C≡C stretch is typically found around 2100-2150 cm⁻¹.

-

C=O Stretch (Carbonyl): A very strong, sharp absorption band appears at ~1680-1710 cm⁻¹ for the carboxylic acid carbonyl group.

-

C=C Stretch (Aromatic): Several bands of medium intensity are expected in the 1600-1450 cm⁻¹ region.

Table 3: Key FTIR Absorption Bands for EPEBA

| Functional Group | Wavenumber (cm⁻¹) | Intensity/Description |

| O-H (Carboxylic Acid) | 3300 - 2500 | Strong, Very Broad |

| ≡C-H (Terminal Alkyne) | ~3300 | Strong, Sharp |

| C-H (Aromatic) | 3080 - 3030 | Medium, Sharp |

| C≡C (Internal & Terminal) | 2230 - 2100 | Medium to Weak |

| C=O (Carbonyl) | 1710 - 1680 | Very Strong, Sharp |

| C=C (Aromatic) | 1605, 1500, 1420 | Medium |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural information through its fragmentation pattern.[8][9] High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.

-

Molecular Ion Peak ([M]⁺ or [M-H]⁻): The mass spectrum should show a clear peak corresponding to the molecular weight of the compound (246.26 g/mol ). In electrospray ionization (ESI) negative mode, the [M-H]⁻ peak at m/z 245.06 is expected to be prominent.

-

Key Fragmentation Pathways:

-

Loss of H₂O: A fragment corresponding to [M-18]⁺ can sometimes be observed.

-

Loss of -COOH: A significant fragment resulting from the cleavage of the carboxyl group ([M-45]⁺) at m/z 201 is highly characteristic of aromatic carboxylic acids.

-

Cleavage of Alkyne Linkers: Fragmentation can occur at the C-C bonds adjacent to the triple bonds, leading to a series of smaller aromatic fragments.

-

Conclusion

The successful characterization of this compound is a systematic process that relies on the convergence of evidence from multiple analytical techniques. The synthesis, primarily achieved via a Sonogashira coupling, yields a versatile linker whose identity and purity must be rigorously confirmed. NMR spectroscopy provides the definitive structural map, FTIR confirms the presence of all key functional groups, and mass spectrometry validates the molecular weight and elemental composition. This comprehensive characterization is a non-negotiable prerequisite for its application in the rational design of high-performance materials, ensuring that the properties of the resulting superstructures are derived from the intended, well-defined molecular building block.

References

-

PubChem. 4-Ethynylbenzoic acid. National Center for Biotechnology Information. [Link]

-

Zhang, Y., et al. (2019). Three novel topologically different metal-organic frameworks built from 3-nitro-4-(pyridin-4-yl)benzoic acid. Acta Crystallographica Section C: Structural Chemistry, 75(Pt 2), 133–141. [Link]

-

Lannes, L., et al. (2024). The organic linker 4,4′,4′′,4′′′‐methanetetrayltetrabenzoic acid in combination with indium or bismuth results in three new MOFs. Chemistry – A European Journal. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

Singh, R., et al. (2018). FTIR spectrum of (a) 4-nitrophenyl-4 0 -nitrobenzoate and (b) 4-aminophenyl-4 0 -aminobenzoate. ResearchGate. [Link]

-

Perrin, F. G., et al. (2024). Synthesis of an Insulated Oligo(phenylene ethynylene) Dimer Through Cyclodextrin-Based [c2]Daisy Chain Rotaxane. Molbank, 2024(2), M1906. [Link]

-

Li, Y., et al. (2023). Three Co-MOFs with various structures based on 4, 4', 4''-nitrilotrisbenzoic acid: Structure, magnetic properties and multifunctional luminescence sensing. Polyhedron, 243, 116562. [Link]

-

de Oliveira, G. G., et al. (2023). The Chemistry and Applications of Metal–Organic Frameworks (MOFs) as Industrial Enzyme Immobilization Systems. International Journal of Molecular Sciences, 24(13), 10582. [Link]

-

Smith, B. C. (2017). An IR Spectral Interpretation Potpourri: Carbohydrates and Alkynes. Spectroscopy Online. [Link]

-

Al-Juboori, A. M. J. (2022). IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY. ResearchGate. [Link]

-

ResearchGate. (2016). ChemInform Abstract: Synthesis of 4-Ethylbenzoic and 4-Ethylcyclohexanecarboxylic Acid Derivatives. [Link]

-

Al-Azawi, F. I., et al. (2018). Novel electron-deficient oligo(phenyleneethynylene) derivatives for molecular electronics. Beilstein Journal of Organic Chemistry, 14, 668–676. [Link]

-

Köcher, S., et al. (2008). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. Chemistry – A European Journal, 14(28), 8583-8593. [Link]

- Google Patents. Process for the preparation of 2-(4-methylphenyl)

-

JoVE. (2024). Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. [Link]

-

Gelan, J., et al. (2007). Full 1H and 13C NMR Chemical Shift Assignment of 1-Pyrenyl Substituted Oligosilanes as a Tool To Differentiate between Intramolecular "Through Space" and "Through Bond" Ground State Interactions. ResearchGate. [Link]

-

Tan, C., et al. (2013). Synthesis, self-assembly, and photophysical behavior of oligo phenylene ethynylenes: from molecular to supramolecular properties. Langmuir, 29(1), 433–443. [Link]

-

eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

-

Wang, Y., et al. (2021). Four dual-functional luminescent Zn(ii)-MOFs based on 1,2,4,5-benzenetetracarboxylic acid with pyridylbenzimidazole ligands for detection of iron(iii) ions and acetylacetone. CrystEngComm, 23(36), 6296-6304. [Link]

-

Al-Jossmy, I. A., et al. (2024). innovative synthesis of derivatives of 4-ethylbenzoic acid and 4-ethylcyclohexanecarboxylic a. Journal of Basic Sciences, 37(2), 299-311. [Link]

-

Doney, K. D., et al. (2018). Theoretical investigation of the infrared spectrum of small polyynes. Physical Chemistry Chemical Physics, 20(8), 5501–5508. [Link]

-

Becette, O. (2021). Structural Characterization of Short Oligonucleotide Therapeutics by Solution NMR. IBBR. [Link]

-

Whitman College. GCMS Section 6.18. [Link]

-

Griti. (2016). Infrared Spectroscopy Alkanes, Alkenes, Alkynes, Arenes Overview | Struct Organic Molec. YouTube. [Link]

-

Zhang, J., et al. (2012). A 3-D Metal-Organic Framework Constructed with Manganese(ΙΙ), 4,4'-Oxybis(benzoic acid) and 2,2'-Biphenyl: Synthesis, Crystal Structure and Photoelectric Property Characterization. Molecules, 17(9), 11103–11115. [Link]

-

NIST. Benzoic acid, 4-(phenylazo)-. NIST Chemistry WebBook. [Link]

-

ResearchGate. (2016). FIGURE 4. 1 H NMR data of 4-ethanoic benzoic acid. [Link]

-

Hesse, M., et al. (2008). Mass Spectrometry. Georg Thieme Verlag. [Link]

-

Royal Society of Chemistry. Electronic Supplementary Information. [Link]

-

Langer, P., et al. (2021). 2,4-Bis(arylethynyl)-9-chloro-5,6,7,8-tetrahydroacridines: synthesis and photophysical properties. Beilstein Journal of Organic Chemistry, 17, 1629–1640. [Link]

-

Max Planck Institute. Gas-Phase Infrared Spectroscopy of Glycans and Glycoconjugates. [Link]

-

Al-Amiery, A. A., et al. (2016). Synthesis, Characterization And Liquid Crystalline Properties Of (E)-4-((4- (Alkanoylthio)Phenyl)Diazenyl) Benzoic Acid. International Journal of Scientific & Technology Research, 5(5), 118-122. [Link]

-

Royal Society of Chemistry. Supporting Information. [Link]

-

Royal Society of Chemistry. (2023). Exploring the potential of Fourier transform-infrared spectroscopy of urine for non-invasive monitoring of inflammation associated with a kidney transplant. Analytical Methods, 15(44), 5621-5629. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. journals.asmarya.edu.ly [journals.asmarya.edu.ly]

- 5. m.youtube.com [m.youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. m.youtube.com [m.youtube.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation [jove.com]

A Technical Guide to the ¹H and ¹³C NMR Spectroscopic Analysis of 4-((4-Ethynylphenyl)ethynyl)benzoic Acid

Abstract

This technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) data for 4-((4-ethynylphenyl)ethynyl)benzoic acid, a rigid linear molecule of significant interest in materials science, supramolecular chemistry, and as a linker for metal-organic frameworks (MOFs). This document offers an in-depth interpretation of both ¹H and ¹³C NMR spectra, grounded in fundamental principles of chemical shifts, coupling constants, and substituent effects. Furthermore, it presents a field-proven, step-by-step protocol for the reliable acquisition of NMR data for this compound, designed for researchers, chemists, and professionals in drug development. The guide aims to serve as an authoritative resource for the structural characterization and quality control of this important chemical entity.

Introduction

This compound is a bifunctional aromatic compound characterized by a diarylacetylene core. This core imparts a high degree of rigidity and linearity to the molecular structure. The presence of a terminal carboxylic acid group on one end and an ethynyl group on the other allows for versatile chemical modifications, making it a valuable building block for advanced materials and complex molecular architectures.

Given its precise structure, unambiguous characterization is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the primary analytical technique for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. This guide explains the causality behind the observed spectral features of the title compound, linking them to its unique electronic and structural properties.

Molecular Structure and NMR Assignment Numbering

For clarity in spectral assignment, a systematic numbering scheme is essential. The following diagram illustrates the structure of this compound with the IUPAC-based numbering used throughout this guide for both proton (H) and carbon (C) assignments.

Caption: Molecular structure and numbering scheme for NMR assignments.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of an aromatic carboxylic acid provides distinct signals that are highly informative. The chemical shifts are influenced by the electronic effects of the substituents (electron-withdrawing -COOH and the π-system of the alkynes) and the magnetic anisotropy of the aromatic rings and triple bonds.[1][2]

Expected Chemical Shifts and Interpretation:

-

Carboxylic Acid Proton (H of -COOH): This proton is highly deshielded and typically appears as a broad singlet in the downfield region of the spectrum, usually between 10.0 and 13.0 ppm.[3][4][5][6] Its broadness is a result of hydrogen bonding and rapid chemical exchange with trace amounts of water or other exchangeable protons. The exact chemical shift is highly dependent on the solvent, concentration, and temperature.[3]

-

Aromatic Protons (H2, H3, H5, H6): The protons on the benzoic acid ring form an AA'BB' system, which often appears as two distinct doublets. The -COOH group is electron-withdrawing, deshielding the ortho protons (H2, H6) more than the meta protons (H3, H5). Therefore, the doublet for H2/H6 is expected further downfield (approx. 8.0-8.2 ppm) compared to the doublet for H3/H5 (approx. 7.6-7.8 ppm).

-

Aromatic Protons (H2', H3', H5', H6'): The protons on the terminal phenyl ring also form an AA'BB' system. The ethynyl group (-C≡CH) is weakly electron-withdrawing. The chemical shifts will be similar to those of the other ring, but their precise location will be influenced by the combined electronic effects of the entire conjugated system. Typically, these signals will appear between 7.4 and 7.7 ppm.

-

Acetylenic Proton (H8'): The terminal acetylenic proton is subject to the magnetic anisotropy of the carbon-carbon triple bond. This effect creates a shielding cone along the axis of the bond, causing this proton to resonate at a significantly more upfield position than vinylic or aromatic protons, typically in the range of 3.0-3.5 ppm.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~12.0 - 13.0 | broad s | - | 1H, -COOH |

| ~8.15 | d | ~8.0 | 2H, H2, H6 |

| ~7.75 | d | ~8.0 | 2H, H3, H5 |

| ~7.65 | d | ~8.2 | 2H, H2', H6' |

| ~7.50 | d | ~8.2 | 2H, H3', H5' |

| ~3.30 | s | - | 1H, -C≡C-H (H8') |

Note: Data are estimated based on spectral data for analogous compounds and established substituent effects. The solvent used is assumed to be DMSO-d₆.

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum provides one signal for each unique carbon atom in the molecule. The chemical shifts are primarily dictated by the hybridization of the carbon and the electronegativity of attached atoms and functional groups.

Expected Chemical Shifts and Interpretation:

-

Carboxyl Carbon (C7): The carbonyl carbon of a carboxylic acid is significantly deshielded due to the attached electronegative oxygen atoms and appears far downfield, typically between 165 and 185 ppm.[3][5][6]

-

Aromatic Carbons: The molecule contains eight distinct aromatic carbon signals. The quaternary carbons (C1, C4, C1', C4') are typically weaker in intensity than the protonated carbons.

-

C1: Attached to the -COOH group, shifted downfield.

-

C4: Attached to the alkyne, also shifted.

-

C1' & C4': The ipso-carbons of the second phenyl ring, attached to the alkyne chains.

-

The remaining protonated carbons (C2, C3, C5, C6 and C2', C3', C5', C6') will appear in the typical aromatic region of 120-140 ppm.

-

-

Acetylenic Carbons (C8, C9, C7', C8'): These sp-hybridized carbons resonate in a characteristic region between 70 and 100 ppm. Due to the molecule's asymmetry, four distinct signals are expected. The terminal acetylenic carbons (C7', C8') will have different shifts from the internal carbons (C8, C9).

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~167.0 | C7 (-COOH) |

| ~132.5 | C2, C6 |

| ~131.8 | C2', C6' |

| ~130.0 | C3, C5 |

| ~129.5 | C1 |

| ~128.0 | C4 |

| ~124.0 | C3', C5' |

| ~123.5 | C1' |

| ~122.0 | C4' |

| ~93.0 | Internal Alkyne C |

| ~92.5 | Internal Alkyne C |

| ~83.0 | Terminal Alkyne C -H |

| ~80.5 | Terminal Alkyne C -Ph |

Note: Data are estimated based on spectral data for analogous compounds like 4-[4-(octyloxyphenylethynyl)]benzoic acid and phenylacetylene.[7][8] The solvent used is assumed to be DMSO-d₆.

Experimental Protocol for NMR Data Acquisition

Adherence to a standardized protocol is crucial for obtaining high-quality, reproducible NMR data. The following workflow and detailed steps represent a self-validating system for the analysis of the title compound.

Caption: Standard workflow for NMR sample preparation and data acquisition.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh 10-15 mg of high-purity this compound into a clean, dry vial. Purity is critical to avoid signals from residual solvents or synthetic precursors.

-

Add approximately 0.7 mL of a suitable deuterated solvent. DMSO-d₆ is highly recommended as it readily dissolves the carboxylic acid and allows for the observation of the acidic proton signal.[9] Alternatively, CDCl₃ can be used, but the acidic proton may exchange or be very broad and difficult to observe.

-

-

Dissolution:

-

Securely cap the vial and vortex for 30-60 seconds.

-

If the sample is not fully dissolved, place the vial in an ultrasonic bath for 2-5 minutes. Visually inspect for any remaining particulate matter.

-

-

Transfer to NMR Tube:

-

Transfer the clear solution into a clean, dry 5 mm NMR tube. To remove any trace particulates, it is best practice to filter the solution through a small plug of glass wool placed in a Pasteur pipette.

-

The final solution height in the tube should be approximately 4-5 cm.

-

-

Instrumental Setup (400 MHz Spectrometer Example):

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Tune and match the probe for both the ¹H and ¹³C frequencies.

-

Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak shape.

-

-

Data Acquisition:

-

¹H NMR Spectrum:

-

Pulse Program: Standard single pulse (e.g., 'zg30').

-

Number of Scans (NS): 16 to 64 scans.

-

Relaxation Delay (D1): 2-5 seconds.

-

Spectral Width (SW): ~16 ppm.

-

-

¹³C NMR Spectrum:

-

Pulse Program: Standard proton-decoupled single pulse (e.g., 'zgpg30').

-

Number of Scans (NS): 1024 to 4096 scans (or more, depending on concentration). More scans are required due to the low natural abundance of the ¹³C isotope.

-

Relaxation Delay (D1): 2 seconds.

-

Spectral Width (SW): ~240 ppm.

-

-

-

Data Processing:

-

Apply an exponential window function (line broadening) to improve the signal-to-noise ratio.

-

Perform a Fourier Transform to convert the Free Induction Decay (FID) into the frequency-domain spectrum.

-

Carefully phase the spectrum to ensure all peaks are in pure absorption mode.

-

Apply a baseline correction to ensure a flat baseline across the spectrum.

-

Reference the spectrum. For DMSO-d₆, the residual solvent peak is at δ ~2.50 ppm for ¹H and δ ~39.52 ppm for ¹³C.[9]

-

Conclusion

The NMR spectra of this compound exhibit a set of distinct and predictable signals that are fully consistent with its proposed structure. Key identifying features include the broad, downfield carboxylic acid proton signal, two sets of AA'BB' patterns in the aromatic region, and the characteristic upfield singlet of the terminal acetylenic proton in the ¹H spectrum. The ¹³C spectrum is defined by the downfield carboxyl signal, four unique acetylenic carbon signals, and eight aromatic carbon signals. The provided protocol ensures the acquisition of high-fidelity data, enabling confident structural verification and purity assessment for researchers working with this versatile molecular building block.

References

-

Spectroscopy of Carboxylic Acids and Nitriles. (n.d.). NC State University Libraries. [Link]

-

Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry. [Link]

-

Spectroscopy Tutorial: Examples - Example 9. (n.d.). UCLA Chemistry & Biochemistry. [Link]

-

Supporting Information. (n.d.). The Royal Society of Chemistry. [Link]

-

¹H NMR Spectra and Interpretation. (2021). Chemistry LibreTexts. [Link]

-

Carboxylic Acid Spectroscopy. (2020). Oregon State University. [Link]

-

Spectroscopy of Carboxylic Acids and Nitriles. (2023). Chemistry LibreTexts. [Link]

- Carbon-13 chemical shift assignments of derivatives of benzoic acid. (1990). Magnetic Resonance in Chemistry.

-

4-Ethynylbenzoic acid. (n.d.). PubChem. [Link]

-

NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. (1997). Journal of Organic Chemistry. [Link]

-

Figure S8. 13C NMR spectrum of compound 4-[4-(octyloxyphenylethynyl)]benzoic acid (4) (DMSO-d6, 75 MHz). (n.d.). ResearchGate. [Link]

-

Chemical shifts. (n.d.). University of Potsdam. [Link]

-

Phenylacetylene - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. ucl.ac.uk [ucl.ac.uk]

- 3. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. CH 336: Carboxylic Acid Spectroscopy [sites.science.oregonstate.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. spectrabase.com [spectrabase.com]

- 9. scs.illinois.edu [scs.illinois.edu]

Mass Spectrometry of 4-((4-ethynylphenyl)ethynyl)benzoic acid: An In-Depth Technical Guide

Introduction

4-((4-ethynylphenyl)ethynyl)benzoic acid is a rigid, linear aromatic carboxylic acid with a molecular formula of C₁₇H₈O₂ and a monoisotopic mass of 244.0524 g/mol . Its unique structure, featuring a central benzene ring linked to two phenylacetylene moieties and a terminal carboxylic acid group, makes it a molecule of significant interest in materials science and drug development. Understanding its behavior under mass spectrometric analysis is crucial for its characterization, purity assessment, and elucidation of its role in complex chemical and biological systems.

This technical guide provides a comprehensive overview of the mass spectrometric analysis of this compound. We will delve into the rationale behind selecting appropriate ionization techniques, predict and explain the fragmentation patterns observed under different conditions, and provide detailed experimental protocols for researchers, scientists, and drug development professionals.

Physicochemical Properties and their Implications for Mass Spectrometry

A thorough understanding of the analyte's properties is paramount in developing a robust mass spectrometry method.

| Property | Value/Characteristic | Implication for Mass Spectrometry Analysis |

| Molecular Formula | C₁₇H₈O₂ | Provides the basis for calculating the exact mass. |

| Monoisotopic Mass | 244.0524 Da | Essential for high-resolution mass spectrometry (HRMS) for accurate mass determination and formula confirmation. |

| Structure | Rigid, planar, aromatic system with a terminal carboxylic acid. | The stable aromatic core is expected to influence fragmentation, leading to characteristic neutral losses. The carboxylic acid group provides a site for facile ionization, particularly in negative ion mode. |

| Polarity | Moderately polar due to the carboxylic acid group. | Influences the choice of solvent for sample preparation and the selection of an appropriate ionization technique. Soluble in organic solvents like methanol, acetonitrile, and DMSO. |

| Thermal Stability | Expected to be relatively high due to the aromatic structure. | Allows for the use of gas-phase ionization techniques like Electron Ionization (EI) without significant thermal degradation. |

Ionization Techniques: A Deliberate Choice

The choice of ionization technique is a critical first step and is dictated by the analytical goal, whether it be simple molecular weight confirmation or detailed structural elucidation. For this compound, both "hard" and "soft" ionization methods can be employed, each providing complementary information.

Electrospray Ionization (ESI): The Gentle Approach for Molecular Integrity

Electrospray ionization (ESI) is a soft ionization technique that is exceptionally well-suited for polar molecules like carboxylic acids.[1] It typically imparts minimal excess energy to the analyte, resulting in abundant molecular ions with little to no fragmentation.[2] This makes it the ideal choice for accurate molecular weight determination.

Causality of Choice: The presence of the acidic proton on the carboxylic acid group makes this compound readily deprotonated in the negative ion mode, forming a stable [M-H]⁻ ion. In the positive ion mode, protonation to form [M+H]⁺ or the formation of adducts with cations like sodium ([M+Na]⁺) or potassium ([M+K]⁺) is expected.[3]

Experimental Protocol: Electrospray Ionization (ESI-MS)

-

Sample Preparation:

-

Dissolve 1 mg of this compound in 1 mL of a high-purity solvent such as methanol, acetonitrile, or a mixture thereof.

-

For negative ion mode analysis, the addition of a small amount (0.1%) of a weak base like ammonium hydroxide can enhance deprotonation.

-

For positive ion mode analysis, the addition of 0.1% formic acid can facilitate protonation.

-

-

Infusion:

-

Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min using a syringe pump.

-

-

Mass Spectrometer Settings (Negative Ion Mode):

-

Ionization Mode: Negative

-

Capillary Voltage: 3.0 - 4.0 kV

-

Nebulizing Gas (N₂): 1.5 - 2.5 L/min

-

Drying Gas (N₂): 5 - 10 L/min

-

Drying Gas Temperature: 250 - 350 °C

-

Fragmentor/Nozzle Voltage: 50 - 100 V (low to minimize in-source fragmentation)

-

-

Mass Spectrometer Settings (Positive Ion Mode):

-

Ionization Mode: Positive

-

Capillary Voltage: 3.5 - 4.5 kV

-

Other parameters: Similar to negative ion mode.

-

Electron Ionization (EI): Unveiling the Structural Skeleton

Electron Ionization (EI) is a "hard" ionization technique that bombards the analyte with high-energy electrons (typically 70 eV).[1] This process imparts significant internal energy, leading to extensive and reproducible fragmentation. The resulting mass spectrum is a fingerprint of the molecule, providing rich structural information.

Causality of Choice: Due to its aromatic nature, this compound is expected to be sufficiently volatile and thermally stable to be amenable to EI analysis, often coupled with Gas Chromatography (GC). The high energy of EI will induce fragmentation at the weaker bonds and lead to characteristic neutral losses from the aromatic system.

Experimental Protocol: Electron Ionization (GC-EI-MS)

-

Sample Preparation:

-

Dissolve the sample in a volatile organic solvent like dichloromethane or ethyl acetate.

-

Derivatization of the carboxylic acid group (e.g., methylation to form the methyl ester) may be necessary to improve volatility and chromatographic performance.

-

-

Gas Chromatography (GC) Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Injection Volume: 1 µL.

-

Injector Temperature: 250 - 280 °C.

-

Oven Temperature Program: Start at a suitable temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp to a final temperature (e.g., 280-300 °C) at a rate of 10-20 °C/min.

-

Carrier Gas (Helium): Constant flow rate of 1.0 - 1.5 mL/min.

-

-

Mass Spectrometer Settings:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Ion Source Temperature: 230 - 250 °C.

-

Mass Range: m/z 40 - 400.

-

Fragmentation Analysis: Deciphering the Molecular Breakdown

The fragmentation of this compound provides valuable insights into its structure. The predicted fragmentation pathways under ESI (with in-source fragmentation or MS/MS) and EI are detailed below.

Predicted Fragmentation under ESI-MS/MS (Negative Ion Mode)

In negative ion mode ESI, the precursor ion will be the deprotonated molecule, [M-H]⁻, at m/z 243.04. Collision-induced dissociation (CID) is expected to induce the following fragmentation:

-

Loss of CO₂ (44 Da): The most facile fragmentation is the loss of carbon dioxide from the carboxylate anion, leading to a highly stable phenyl radical anion at m/z 199.04. This is a very common fragmentation pathway for deprotonated aromatic carboxylic acids.

Predicted Fragmentation under Electron Ionization (EI)

Under the high-energy conditions of EI, a more complex fragmentation pattern is anticipated. The molecular ion, M⁺˙ at m/z 244.05, will be observed, and its stability will be enhanced by the extensive aromatic system. Key fragmentation pathways include:

-

Loss of a Hydroxyl Radical (·OH, 17 Da): Cleavage of the C-OH bond results in the formation of a stable acylium ion at m/z 227.05. This is a characteristic fragmentation for aromatic carboxylic acids.[4]

-

Loss of a Carboxyl Radical (·COOH, 45 Da): Cleavage of the bond between the aromatic ring and the carboxylic acid group leads to the loss of a carboxyl radical, forming an ion at m/z 199.05.[4]

-

Loss of Carbon Monoxide (CO, 28 Da) from the Acylium Ion: The acylium ion at m/z 227.05 can further lose a molecule of carbon monoxide to form an ion at m/z 199.05.

-

Loss of Acetylene (C₂H₂, 26 Da): Phenylacetylene derivatives are known to undergo rearrangements and lose acetylene.[4] This could occur from the molecular ion or subsequent fragment ions, leading to peaks at m/z 218.04 and m/z 173.04.

Table of Predicted Fragments (EI):

| m/z (Predicted) | Proposed Formula | Description of Loss |

| 244.05 | C₁₇H₈O₂⁺˙ | Molecular Ion (M⁺˙) |

| 227.05 | C₁₇H₈O⁺ | [M - ·OH]⁺ |

| 199.05 | C₁₆H₈⁺ | [M - ·COOH]⁺ or [M - ·OH - CO]⁺ |

| 218.04 | C₁₅H₆O₂⁺˙ | [M - C₂H₂]⁺˙ |

| 173.04 | C₁₄H₆⁺ | [M - ·COOH - C₂H₂]⁺ or [M - ·OH - CO - C₂H₂]⁺ |

High-Resolution Mass Spectrometry (HRMS) for Unambiguous Identification

For definitive structural confirmation, high-resolution mass spectrometry is indispensable. By providing highly accurate mass measurements (typically with sub-ppm mass accuracy), HRMS allows for the determination of the elemental composition of the molecular ion and its fragments. This is a self-validating system, as the measured mass must be consistent with a chemically plausible formula.

For this compound, an HRMS measurement of the molecular ion should yield a mass very close to the theoretical value of 244.0524 Da. Any significant deviation would indicate an incorrect assignment or the presence of impurities. Similarly, the accurate masses of the fragment ions can be used to confirm their elemental compositions, lending strong support to the proposed fragmentation pathways.

Conclusion

The mass spectrometric analysis of this compound is a powerful tool for its characterization. The choice of ionization technique—soft ionization like ESI for molecular weight determination and hard ionization like EI for structural elucidation—provides complementary and comprehensive information. The predictable fragmentation patterns, dominated by losses related to the carboxylic acid group and the ethynyl moieties, serve as a reliable fingerprint for this molecule. By employing the methodologies and understanding the principles outlined in this guide, researchers can confidently identify and characterize this important compound in their studies.

References

- Cole, R. B. (Ed.). (2011).

- McLafferty, F. W., & Tureček, F. (1993). Interpretation of mass spectra. University Science Books.

-

PubChem. (n.d.). 4-Ethynylbenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

- de Hoffmann, E., & Stroobant, V. (2007).

- Gross, J. H. (2011). Mass spectrometry: a textbook. Springer Science & Business Media.

-

NIST. (n.d.). NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

- Downard, K. M. (2004). Mass spectrometry: a foundation course. Royal Society of Chemistry.

- Gaskell, S. J. (1997). Electrospray: principles and practice. Journal of Mass Spectrometry, 32(7), 677-688.

- Munson, B. (1977). Chemical ionization mass spectrometry. Analytical Chemistry, 49(9), 772A-778A.

- Fenn, J. B., Mann, M., Meng, C. K., Wong, S. F., & Whitehouse, C. M. (1989). Electrospray ionization for mass spectrometry of large biomolecules. Science, 246(4926), 64-71.

Sources

- 1. researchgate.net [researchgate.net]

- 2. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Mass spectra of aromatic and acetylenic compounds. Part VI. The electron impact-induced rearrangements of substituted phenylacetylenes - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

A Predictive Analysis of the Solubility of 4-((4-ethynylphenyl)ethynyl)benzoic Acid in Organic Solvents

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-((4-ethynylphenyl)ethynyl)benzoic acid is a rigid, rod-like molecule with potential applications in materials science and as a linker in drug delivery systems. Its utility is intrinsically linked to its solubility characteristics in various organic solvents, which dictates its processability and formulation. This technical guide provides a comprehensive predictive analysis of the solubility of this compound based on the known properties of its structural analogues. Due to the absence of direct experimental solubility data for this specific compound in publicly available literature, this guide synthesizes information from related molecules—namely 4-ethynylbenzoic acid, diphenylacetylene, and other aromatic carboxylic acids—to forecast its behavior in a range of common organic solvents. Furthermore, a detailed, field-proven experimental protocol for determining the solubility of this compound is provided to empower researchers to generate empirical data.

Introduction: Understanding the Molecule

This compound possesses a unique molecular architecture characterized by a highly conjugated system of two phenyl rings linked by two acetylene units, and is terminated by a polar carboxylic acid group. This structure imparts a high degree of rigidity and a significant nonpolar backbone, while the carboxylic acid group introduces the capacity for hydrogen bonding and acid-base chemistry. These competing features—a large, nonpolar surface area and a polar, hydrogen-bonding functional group—are the primary determinants of its solubility.

The principles of "like dissolves like" and the interplay of intermolecular forces are central to predicting its solubility. Solvents capable of overcoming the strong solute-solute interactions in the solid state, primarily pi-stacking of the aromatic rings and hydrogen bonding between the carboxylic acid moieties, will be the most effective.

Predictive Solubility Profile

Based on the analysis of structurally similar compounds, a qualitative and semi-quantitative prediction of the solubility of this compound in various classes of organic solvents is presented below.

Predicted Solubility in Different Solvent Classes

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP) | High | These solvents possess high polarity and can act as hydrogen bond acceptors, effectively solvating the carboxylic acid group. Their ability to disrupt pi-stacking interactions also contributes to higher solubility. Terephthalic acid, a related dicarboxylic acid, shows its highest solubility in DMSO[1][2]. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate | Alcohols can act as both hydrogen bond donors and acceptors, allowing for favorable interactions with the carboxylic acid group. However, the large nonpolar backbone of the molecule may limit overall solubility compared to polar aprotic solvents. Diphenylacetylene is soluble in hot ethanol[3]. |

| Ethers | Tetrahydrofuran (THF), Diethyl ether | Low to Moderate | Ethers are moderate polarity solvents that can act as hydrogen bond acceptors. THF is expected to be a better solvent than diethyl ether due to its higher polarity. |

| Ketones | Acetone, Cyclohexanone | Low to Moderate | Ketones are polar aprotic solvents but are generally less polar than DMSO or DMF. They are expected to offer some level of solubility. 4-Methoxybenzoic acid demonstrates good solubility in acetone and cyclohexanone. |

| Halogenated | Dichloromethane (DCM), Chloroform | Low | These solvents are weakly polar and are not expected to effectively solvate the polar carboxylic acid group. |

| Aromatic | Toluene, Benzene | Very Low | While these solvents can engage in pi-stacking interactions with the phenyl rings, their nonpolar nature makes them poor solvents for the polar carboxylic acid group. |

| Nonpolar Aliphatic | Hexane, Heptane | Insoluble | The significant polarity mismatch between the solute and these nonpolar solvents will result in negligible solubility. |

Factors Influencing Solubility: A Deeper Dive

The solubility of this compound is a delicate balance of enthalpic and entropic contributions to the Gibbs free energy of dissolution.

-

Hydrogen Bonding: The carboxylic acid group is a potent hydrogen bond donor and acceptor. Solvents that can effectively compete for these hydrogen bonds will enhance solubility.

-

Pi-Pi Stacking: The extended aromatic system favors strong intermolecular pi-pi stacking in the solid state. Solvents that can disrupt these interactions, such as aromatic solvents or highly polar solvents, will promote dissolution.

-

van der Waals Forces: The large nonpolar surface area of the molecule will lead to significant van der Waals interactions with nonpolar solvents. However, these are generally not strong enough to overcome the hydrogen bonding and pi-stacking forces in the solid state.

-

Acid-Base Chemistry: In basic solvents or upon the addition of a base, the carboxylic acid will be deprotonated to form a carboxylate salt. This highly polar species is expected to be much more soluble in polar solvents, particularly water.

Visualizing Molecular Interactions and Solubility

The following diagrams illustrate the key molecular interactions that govern the solubility of this compound.

Caption: Key intermolecular forces influencing solubility.

Experimental Protocol for Solubility Determination

To obtain definitive solubility data, a systematic experimental approach is necessary. The isothermal shake-flask method is a reliable and widely used technique.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Thermostatic shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound into a series of vials.

-

Add a known volume (e.g., 2 mL) of the selected organic solvent to each vial.

-

Securely cap the vials and place them in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

-

Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached. The necessary equilibration time should be determined empirically.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 4 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed pipette.

-

Immediately filter the collected supernatant through a syringe filter to remove any undissolved solid particles.

-

Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

-

Quantitative Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Analyze the standard solutions and the diluted sample solutions using a validated HPLC method.

-

Construct a calibration curve by plotting the peak area (or height) versus the concentration of the standard solutions.

-

Determine the concentration of the diluted sample solution from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the saturated solution by taking into account the dilution factor.

-

Express the solubility in desired units, such as mg/mL or mol/L.

-

Caption: Isothermal shake-flask method workflow.

Conclusion

While direct experimental data for the solubility of this compound is currently unavailable, a predictive analysis based on its structural components provides valuable guidance for researchers. It is anticipated that this compound will exhibit the highest solubility in polar aprotic solvents such as DMSO and DMF, and moderate solubility in polar protic solvents like alcohols. Its solubility is expected to be limited in less polar and nonpolar solvents. The provided experimental protocol offers a robust framework for the empirical determination of its solubility, which is crucial for advancing its application in various scientific and industrial fields.

References

-

ChemBK. (n.d.). Diphenylacetylene. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 589706, 4-Ethynylbenzoic acid. Retrieved from [Link]

-

U.S. National Library of Medicine. (2019). Studies on the Solubility of Terephthalic Acid in Ionic Liquids. PMC. Retrieved from [Link]

-

Wikipedia. (n.d.). Diphenylacetylene. Retrieved from [Link]

-

Wikipedia. (n.d.). Terephthalic acid. Retrieved from [Link]

-

ChemRxiv. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. Retrieved from [Link]

-

University of Massachusetts. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

LibreTexts. (2023). Solubility of Organic Compounds. Retrieved from [Link]

-

Scribd. (n.d.). Predicting Carboxylic Acid Solubility. Retrieved from [Link]

-

ResearchGate. (n.d.). Determination and correlation for solubility of aromatic acids in solvents. Retrieved from [Link]

-

Quora. (2020). How to dissolve terephthalic acid. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Thermal Stability of 4-((4-ethynylphenyl)ethynyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the thermal stability of 4-((4-ethynylphenyl)ethynyl)benzoic acid, a molecule of significant interest in materials science and drug delivery. While direct experimental thermal analysis data for this specific compound is not extensively available in public literature, this document synthesizes information from structurally related compounds to predict its thermal behavior. We will delve into its predicted decomposition pathways, outline detailed protocols for its thermal characterization using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), and discuss the interpretation of the expected results. The guide is intended to serve as a valuable resource for researchers working with or considering the use of this and similar oligo(phenylene ethynylene) (OPE) structures in applications where thermal stability is a critical parameter.

Introduction: The Promise of a Rigid Rod-like Molecule

This compound belongs to the class of oligo(phenylene ethynylene)s (OPEs), which are rigid, rod-like molecules known for their unique optical, electronic, and bioactive properties.[1] The structure of this compound, with its extended π-conjugated system and a terminal carboxylic acid group, makes it a prime candidate for a variety of advanced applications. The carboxylic acid moiety allows for its incorporation into larger molecular architectures, such as polymers and metal-organic frameworks, or for its use as a linker in drug delivery systems. The rigid OPE backbone, on the other hand, imparts desirable properties such as high thermal stability and predictable molecular ordering.

The thermal stability of a compound is a critical parameter that dictates its processing conditions and its suitability for high-temperature applications. For a molecule like this compound, understanding its behavior at elevated temperatures is essential for its successful implementation in fields such as high-performance polymers, organic electronics, and thermally stable liquid crystals.

This guide will provide a predictive analysis of the thermal stability of this compound, drawing upon the known thermal properties of its constituent parts: the benzoic acid head group and the phenylacetylene backbone.

Molecular Structure and Predicted Thermal Behavior

The molecular structure of this compound is presented below.

Caption: Molecular Structure of this compound.

The thermal stability of this molecule is predicted to be governed by the following factors:

-

Benzoic Acid Moiety: Aromatic carboxylic acids are known to undergo decarboxylation (loss of CO2) at elevated temperatures. For instance, benzoic acid itself shows significant decomposition.[2] Studies on hydroxybenzoic acid derivatives have shown that the decomposition kinetics are influenced by the position of the substituent group.[3][4][5] We can predict that the initial weight loss observed in a TGA experiment will be due to the cleavage of the carboxylic acid group.

-

Phenylacetylene Backbone: The backbone of the molecule consists of alternating phenyl and ethynyl groups, forming a rigid and conjugated system. Poly(phenylacetylene) and its derivatives are known for their high thermal stability, with decomposition temperatures often exceeding 300°C.[6] The high resonance stabilization of the aromatic and acetylenic moieties contributes to this stability. Therefore, the main hydrocarbon backbone of this compound is expected to be stable to relatively high temperatures.

-

Overall Predicted Thermal Profile: Based on the analysis of its structural components, we can predict a two-stage decomposition process for this compound. The first stage, occurring at a lower temperature, would involve the loss of the carboxylic acid group. The second, higher-temperature stage would correspond to the degradation of the remaining oligo(phenylene ethynylene) backbone. The ethynyl groups may also undergo cross-linking or polymerization at elevated temperatures, which would be an exothermic process detectable by DSC and could lead to a higher char yield in TGA.

Proposed Experimental Workflow for Thermal Analysis

To experimentally determine the thermal stability of this compound, a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is recommended.

Caption: Proposed workflow for the thermal analysis of this compound.

Thermogravimetric Analysis (TGA) Protocol

Objective: To determine the temperatures at which the material undergoes weight loss, indicating decomposition or volatilization.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of the dried this compound into a ceramic or platinum TGA pan.

-

Instrument Setup:

-

Atmosphere: Run the experiment under a high-purity nitrogen atmosphere (flow rate of 50-100 mL/min) to prevent oxidative degradation. A subsequent run in an air atmosphere can be performed to assess oxidative stability.

-

Heating Rate: A heating rate of 10 °C/min is a standard starting point. Slower heating rates (e.g., 5 °C/min) can provide better resolution of thermal events.

-

Temperature Range: Heat the sample from ambient temperature (e.g., 30 °C) to a final temperature of at least 800 °C to ensure complete decomposition.

-

-

Data Acquisition: Record the sample weight as a function of temperature. The derivative of the weight loss curve (DTG) should also be plotted to clearly identify the temperatures of maximum decomposition rates.

Causality Behind Experimental Choices:

-

Inert Atmosphere: Using nitrogen prevents oxidation, allowing for the study of the inherent thermal stability of the molecule.

-

Heating Rate: A 10 °C/min rate provides a good balance between analysis time and resolution.

-

Temperature Range: Extending the temperature to 800 °C ensures that all major decomposition events are captured and a stable char yield can be determined.

Differential Scanning Calorimetry (DSC) Protocol

Objective: To identify thermal transitions such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these events.

Methodology:

-

Sample Preparation: Accurately weigh 2-5 mg of the dried sample into a hermetically sealed aluminum DSC pan. An empty, sealed pan will be used as a reference.

-

Instrument Setup:

-

Atmosphere: Use a nitrogen atmosphere with a flow rate of 20-50 mL/min.

-

Heating and Cooling Cycles:

-

First Heating Scan: Heat the sample from ambient temperature to a temperature above its expected melting point (e.g., 250 °C) at a rate of 10 °C/min. This scan will reveal the melting point and any other transitions in the as-received material.

-

Cooling Scan: Cool the sample back to ambient temperature at a controlled rate (e.g., 10 °C/min) to observe any crystallization events.

-

Second Heating Scan: Reheat the sample to a higher temperature (e.g., 400 °C) at 10 °C/min. This scan provides information about the thermal history of the material and can reveal any exothermic events such as polymerization or cross-linking of the ethynyl groups before decomposition.

-

-

-

Data Acquisition: Record the differential heat flow between the sample and reference pans as a function of temperature.

Causality Behind Experimental Choices:

-

Hermetically Sealed Pans: These prevent the loss of volatile decomposition products, which could affect the measured heat flow.

-

Heating-Cooling-Heating Cycle: This procedure helps to separate reversible transitions (like melting and crystallization) from irreversible ones (like decomposition) and to erase the previous thermal history of the sample.

Data Interpretation and Expected Results

The data obtained from TGA and DSC analyses will provide a comprehensive picture of the thermal stability of this compound.

Expected TGA Results:

The TGA thermogram is expected to show a two-step weight loss profile in a nitrogen atmosphere.

-

Step 1: An initial weight loss corresponding to the decarboxylation of the benzoic acid moiety. The theoretical weight loss for CO2 is approximately 30.1%.

-

Step 2: A second, more significant weight loss at a higher temperature, corresponding to the decomposition of the OPE backbone.

Expected DSC Results:

The DSC thermogram is expected to show:

-

Melting Endotherm: A sharp endothermic peak corresponding to the melting of the crystalline solid.

-

Exothermic Event: A broad exothermic peak at higher temperatures may be observed, which could be attributed to the polymerization or cross-linking of the ethynyl groups. This is a common feature in the thermal analysis of phenylacetylene derivatives.[6]

-

Decomposition Endotherm/Exotherm: At even higher temperatures, a complex series of endothermic and exothermic peaks may be observed, corresponding to the decomposition of the molecule.

Predicted Thermal Properties:

| Property | Predicted Value/Range |

| Melting Point (Tm) | > 200 °C |

| Onset of Decomposition (Td, 5% weight loss) | 250 - 350 °C (in Nitrogen) |

| Major Decomposition of Backbone | > 400 °C |

| Char Yield at 800 °C (in Nitrogen) | High (due to aromatic content) |

Proposed Synthetic Route

While this guide focuses on thermal stability, a plausible synthetic route for this compound is outlined below for completeness. The synthesis would likely involve a Sonogashira cross-coupling reaction, a powerful tool for the formation of carbon-carbon bonds between sp and sp2 hybridized carbon atoms.

A potential two-step synthesis could involve:

-

Sonogashira coupling of 4-ethynylbenzoic acid with a protected 1,4-diiodobenzene.

-

Deprotection of the second ethynyl group to yield the final product.

Alternatively, a convergent synthesis could be employed, coupling 4-iodobenzoic acid with 1,4-diethynylbenzene.

Conclusion

This compound is a molecule with significant potential for advanced material applications, where thermal stability is a paramount concern. Based on the analysis of its structural components, it is predicted to exhibit good thermal stability, characterized by a high melting point and a multi-step decomposition process. The initial degradation is likely dominated by the loss of the carboxylic acid group, followed by the decomposition of the robust oligo(phenylene ethynylene) backbone at higher temperatures. The presence of reactive ethynyl groups may also lead to thermally induced polymerization or cross-linking, potentially enhancing the char yield and overall thermal performance in some applications.

The experimental protocols and predictive data presented in this guide provide a solid foundation for researchers and scientists to further investigate and utilize this compound. Experimental verification of the predicted thermal behavior is crucial and will undoubtedly pave the way for its application in the development of next-generation materials.

References

-

Chatterjee, K., Dollimore, D., & Alexander, K. (2001). A Thermal Analysis Study of Hydroxy Benzoic Acid Derivatives Using Rising Temperature Thermogravimetry. Journal of Thermal Analysis and Calorimetry, 63(3), 629-639.[3][4][5]

-

Chem-Impex. (n.d.). 4-Ethynyl-benzoic acid. Retrieved from [Link]]

-

Lo Presti, F., Pellegrino, A. L., & Malandrino, G. (n.d.). Plot of the TGA/DTG analysis of benzoic acid. ResearchGate. Retrieved from [Link]2]

-

MDPI. (2023). Synthesis of an Insulated Oligo(phenylene ethynylene) Dimer Through Cyclodextrin-Based [c2]Daisy Chain Rotaxane. Molecules, 28(14), 5489.[1]

-

National Center for Biotechnology Information. (n.d.). 4-Ethynylbenzoic acid. PubChem. Retrieved from [Link]]

-

OSTI.GOV. (n.d.). Investigation of poly(phenylacetylene) derivatives for carbon precursor with high carbon yield and good solubility. Retrieved from [Link]6]

-

RSC Publishing. (2020). Exploring the thermoelectric properties of oligo(phenylene-ethynylene) derivatives. Nanoscale, 12(28), 15285-15292.[7]

-

Saad, G. R., et al. (2019). Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. PLoS One, 14(11), e0224927.[8]

-

Scutaru, D., et al. (2010). SYNTHESIS, LIQUID CRYSTALLINE PROPERTIES AND THERMAL STABILITY OF 4-(4-ALKYLOXYPHENYLAZO) BENZOIC ACIDS. Cellulose Chemistry and Technology, 44(1-3), 23-29.[9]

-

Suramitr, S., Piriyagagoon, A., & Hannongbua, S. (2013). Theoretical study on the structures and electronic properties of oligo(p-phenylenevinylene) carboxylic acid and its derivatives: Effects of spacer and anchor groups. Journal of Molecular Modeling, 19(8), 3267-3277.[10]

-

Voropaeva, N. V., et al. (2000). Thermal reactions of phenylacetylene with a mixture of thiophenol and dialkyl diselenide. Russian Journal of General Chemistry, 70(8), 1256-1258.[11]

-

Wang, Y., et al. (2024). Cure Kinetics and Thermal Decomposition Behavior of Novel Phenylacetylene-Capped Polyimide Resins. Polymers, 16(8), 1104.[12][13]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. akjournals.com [akjournals.com]

- 4. researchgate.net [researchgate.net]

- 5. ovid.com [ovid.com]